Methods of Synthesis: Drostanolone acetate can be synthesized through several chemical pathways. The primary method involves the alkylation of dihydrotestosterone at the C2α position to yield drostanolone. This compound can then be esterified with acetic acid to form drostanolone acetate.
Technical Details: The synthesis typically requires the use of organic solvents and specific reagents that facilitate the alkylation and esterification processes. The use of high-purity starting materials is crucial to ensure the efficacy and safety of the final product. The synthesis is generally carried out under controlled conditions to optimize yields and minimize by-products .
Structure: The molecular formula of drostanolone acetate is C23H36O3, while the base compound drostanolone has a formula of C20H32O2. The structure consists of a steroid nucleus with four fused rings (A, B, C, and D) typical of steroids, with a methyl group at the C2α position.
Data:
Drostanolone acetate undergoes various chemical reactions typical of steroids:
Reactions:
These reactions are significant as they influence the pharmacokinetics and bioavailability of the compound .
Drostanolone acetate acts primarily through its interaction with androgen receptors in various tissues:
Process: Upon administration, drostanolone acetate is converted into drostanolone, which binds to androgen receptors in muscle and other tissues. This binding activates signaling pathways that promote protein synthesis and muscle hypertrophy while also enhancing nitrogen retention.
Data: Drostanolone exhibits a high anabolic-to-androgenic ratio due to its structural modifications that prevent conversion to estrogen via aromatization. This characteristic makes it particularly appealing for bodybuilders seeking muscle gains without significant estrogenic side effects .
Physical Properties:
Chemical Properties:
These properties are essential for understanding how drostanolone acetate behaves in various formulations and its stability during storage .
Drostanolone acetate has several applications:
Drostanolone acetate (chemical name: 17β-hydroxy-2α-methyl-5α-androstan-3-one propionate) emerged as a synthetic derivative of dihydrotestosterone (DHT) in the late 1950s. Initial synthetic pathways involved Baeyer-Villiger oxidation of progesterone or testosterone substrates using microbial biotransformation. As documented in early pharmacological studies, Cylindrocarpon radicola and Fusarium species were employed to catalyze the insertion of a 2α-methyl group and D-ring lactonization, yielding the core androstane structure [1] [8]. This method enabled large-scale production by bypassing complex chemical synthesis. The compound was first described in 1959 by Ringold et al. and patented by Syntex SA, with clinical formulations (e.g., Drolban, Masteron) introduced in 1961 for breast cancer management [1] [4]. Its structural uniqueness lay in the C2α methyl group—a modification designed to enhance metabolic stability compared to unmodified DHT.
Table 1: Key Synthetic Milestones of Drostanolone Acetate
Year | Development | Significance |
---|---|---|
1959 | First chemical synthesis described | Ringold et al. established 2α-methyl-DHT core [1] |
1961 | Introduction as Masteron/Drolban | FDA-approved for advanced breast cancer [4] |
1966 | Industrial-scale microbial synthesis | Optimized yield via Fusarium lateritium biotransformation [8] |
Drostanolone acetate belongs to the 5α-dihydrotestosterone (DHT) chemical class, characterized by A-ring 3-keto and C17β-hydroxy groups. Its deliberate structural modifications were engineered to optimize receptor binding kinetics and metabolic resistance:
Table 2: Structural and Functional Comparison with DHT
Structural Feature | Dihydrotestosterone (DHT) | Drostanolone Acetate | Pharmacological Impact |
---|---|---|---|
C2 Substitution | None | 2α-methyl group | Blocks 3α-HSD metabolism; ↑ anabolic stability |
C17 Modification | Free hydroxyl | Propionate ester | ↑ Intramuscular depot half-life (2 days) [4] |
A-ring Saturation | Δ4 unsaturation | 5α-saturated | Prevents aromatization; zero estrogenic activity |
Androgenic:Anabolic Ratio | ~1:1 | 1:3–1:4 [1] [10] | Enhanced myotrophic selectivity |
Initially indicated for hormone-responsive breast cancer, drostanolone acetate’s decline in medical use coincided with emerging non-medical misuse in athletics. Critical regulatory actions reshaped its status:
Table 3: Regulatory Timeline of Drostanolone Acetate
Year | Regulatory Action | Jurisdiction/Entity | Impact |
---|---|---|---|
1961 | Market approval (breast cancer) | FDA | Therapeutic introduction |
1990 | Listed as Schedule III controlled substance | U.S. DEA | Criminalized non-medical possession/sale [1] |
1999 | Added to Prohibited List | WADA | Global sports ban |
2008 | Withdrawal of major brands | International | End of clinical use [4] |
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: